N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide is a chemical compound notable for its potential applications in medicinal chemistry, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This compound is a derivative of isoxazole and sulfonamide, which are significant in the development of anti-inflammatory agents. Its structure incorporates a sulfonamide group attached to a propionamide moiety, providing it with unique pharmacological properties.
This compound has been synthesized and studied in various research contexts, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Notably, it is related to other compounds such as valdecoxib and parecoxib, which have been extensively researched for their COX-2 inhibitory effects .
N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide can be classified as:
The synthesis of N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide typically involves several key steps:
The synthesis often utilizes rhodium(III) catalysts for selective reactions and may involve purification techniques such as recrystallization or chromatography to isolate the desired product .
The molecular formula for N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide is C19H18N2O4S. Its structure features:
Key spectral data supporting its structure include:
For example, in NMR analysis, peaks at δ 11.56 (s, 1H), 7.71 – 7.65 (m, 2H), and 2.40 (s, 3H) provide insights into the hydrogen environments present in the molecule .
N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide can participate in various chemical reactions typical for sulfonamides and amides:
These reactions allow for further functionalization and modification of the compound for enhanced biological activity .
The primary mechanism of action for N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide involves inhibition of cyclooxygenase enzymes, particularly COX-2. By selectively blocking COX-2, the compound reduces the synthesis of prostaglandins associated with inflammation and pain.
Studies have shown that compounds like this one exhibit significant anti-inflammatory effects in experimental models by decreasing edema and inflammatory markers in biological tissues . The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with traditional NSAIDs.
N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide typically appears as a white crystalline solid. Its melting point ranges around 136–137°C.
Key chemical properties include:
These properties influence its handling during synthesis and application in pharmaceutical formulations .
N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide has potential applications in:
Its structural characteristics make it a valuable candidate for further investigation into novel therapeutic agents within the realm of inflammatory diseases .
The isoxazole core of N-((3-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide is synthesized via a [2+3]-dipolar cycloaddition between a nitrile oxide and a dipolarophile. Optimization centers on the generation of the nitrile oxide in situ from chlorooxime precursors under basic conditions (e.g., triethylamine), reacting with alkynes like phenylacetylene. Key parameters include:
Table 1: Solvent and Temperature Effects on Cycloaddition Yield
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regiopurity (%) |
---|---|---|---|---|
Toluene | 110 | 4 | 92 | 98 |
Acetonitrile | 80 | 2 | 75 | 85 |
DMF | 90 | 3 | 70 | 80 |
Xylene | 120 | 6 | 88 | 96 |
Solid-phase synthesis enables rapid generation of isoxazole-carboxamide analogs. The 3-aminophenyl functionalized Wang resin is acylated with propionyl chloride, followed by sulfonylation using 4-(chlorosulfonyl)phenyl isoxazole intermediates. Critical steps include:
Table 2: Solid-Phase Synthesis Optimization
Resin Type | Coupling Reagent | Cleavage Time (h) | Purity (%) | Overall Yield (%) |
---|---|---|---|---|
Wang-Boc | HATU | 2 | 92 | 88 |
Wang-Boc | DCC | 2 | 78 | 65 |
Merrifield | HATU | 2 | 85 | 80 |
Wang-Fmoc | HATU | 1 | 89 | 82 |
Sulfonamide linker formation between the isoxazole and propionamide moieties employs sulfonyl chloride intermediates. Optimization focuses on:
N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide is a key impurity in Parecoxib sodium synthesis, arising from:
Table 3: Common Impurities in Parecoxib Synthesis
Impurity | Origin | Detection Method | Molecular Formula |
---|---|---|---|
N-((3-(5-Methyl-4-phenylisoxazol-3-yl)phenyl)sulfonyl)propionamide | Regioisomeric cycloaddition | HPLC (RRT: 1.2) | C₁₉H₁₈N₂O₄S |
N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide | Ester hydrolysis | LC-MS (m/z 354.1) | C₁₈H₁₆N₂O₄S |
3-(Vinylsulfonyl)-5-methyl-4-phenylisoxazole | Sulfonate elimination | UV-Vis (λₘₐₓ 285 nm) | C₁₂H₁₀NO₃S |
4-(3-Sulfophenyl)-5-methyl-3-phenylisoxazole | Incomplete chlorination | Ion chromatography | C₁₆H₁₃NO₄S |
Thermal degradation during Parecoxib lyophilization above 40°C accelerates depropionylation, increasing impurity levels by 5–10%. Rigorous control of reaction stoichiometry (sulfonyl chloride:propionamide = 1:1.2) and low-temperature processing mitigate these issues [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7